molecular formula C11H10N6O B2879508 1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034238-70-3

1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2879508
CAS RN: 2034238-70-3
M. Wt: 242.242
InChI Key: ZKASGMKNVIJARH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and material science due to their notable photophysical properties . They are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

An effective synthesis method of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . This method has been used to synthesize a variety of pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions, including reactions with heterocyclic amines and diazonium salts . Additionally, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .

Scientific Research Applications

Fluorescent Molecules

This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

The PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength . This indicates a very good photobleaching performance .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .

Enzymatic Inhibitory Activity

The PP derivatives have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Antitrypanosomal Activity

This division of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

properties

IUPAC Name

1-methyl-N-pyrazolo[1,5-a]pyridin-5-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c1-16-7-10(14-15-16)11(18)13-8-3-5-17-9(6-8)2-4-12-17/h2-7H,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKASGMKNVIJARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide

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